An In-depth Technical Guide to 1,3-Diheptadecanoyl Glycerol
An In-depth Technical Guide to 1,3-Diheptadecanoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diheptadecanoyl glycerol, also known as 1,3-diheptadecanoin, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a significant bioactive lipid molecule. Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and other signaling proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the established role of diacylglycerols in cellular signaling, with a focus on providing detailed experimental protocols and structured data for laboratory applications.
Chemical and Physical Properties
1,3-Diheptadecanoyl glycerol is a solid at room temperature. Its molecular formula is C37H72O5, with a molecular weight of approximately 597.0 g/mol .[1][2][3] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in ethanol and aqueous buffers like PBS.[1][3]
Table 1: Physicochemical Properties of 1,3-Diheptadecanoyl Glycerol
| Property | Value | Reference |
| Molecular Formula | C37H72O5 | [1][2][3] |
| Molecular Weight | 597.0 g/mol | [1][3] |
| CAS Number | 71431-35-1 | [1][2] |
| Synonyms | 1,3-Diheptadecanoin, DG(17:0/0:0/17:0) | [1][2] |
| Physical State | Solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1][3] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Table 2: Spectroscopic Data (Predicted and Representative for Diacylglycerols)
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the glycerol backbone protons (CH₂-O-C=O and CH-OH), and multiple signals for the long aliphatic chains of the heptadecanoic acid moieties (terminal CH₃, and repeating CH₂ groups). |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains. |
| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. Fragmentation would likely show the loss of the fatty acid chains. |
| Infrared (IR) | Characteristic absorption bands for the hydroxyl (-OH) group of the glycerol backbone, the ester carbonyl (C=O) groups, and the C-H stretching of the aliphatic chains. |
Experimental Protocols
Synthesis of 1,3-Diheptadecanoyl Glycerol via Enzymatic Esterification
This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.[1][4][5][6][7]
Objective: To synthesize 1,3-diheptadecanoyl glycerol from glycerol and heptadecanoic acid using a 1,3-specific lipase.
Materials:
-
Glycerol (≥99%)
-
Heptadecanoic acid (≥98%)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Anhydrous hexane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)
-
Rotary evaporator
-
High-vacuum pump
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and heptadecanoic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically at 5-10% (w/w) of the total reactant mass.
-
Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring. To drive the equilibrium towards product formation, remove the water produced during the reaction by applying a vacuum (e.g., 4 mm Hg).[1] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Termination: Once the reaction has reached the desired conversion (typically after 3-24 hours), stop the reaction by filtering off the immobilized enzyme.
-
Purification:
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the solution onto a silica gel column pre-equilibrated with hexane.
-
Elute the components using a gradient of hexane and diethyl ether. A common elution system is a step-gradient starting with pure hexane to elute unreacted fatty acids, followed by increasing concentrations of diethyl ether to elute mono-, di-, and triglycerides. A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve the separation of fatty acids.
-
Collect the fractions containing 1,3-diheptadecanoyl glycerol, identified by TLC analysis against a standard (if available) or by GC-MS analysis of the fractions.
-
-
Solvent Removal and Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent. Characterize the purified 1,3-diheptadecanoyl glycerol using NMR, MS, and IR spectroscopy.
Analysis of 1,3-Diheptadecanoyl Glycerol by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of synthesized 1,3-diheptadecanoyl glycerol.
Materials:
-
Purified 1,3-diheptadecanoyl glycerol
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine
-
GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Dissolve a small amount (approx. 1 mg) of the purified product in 100 µL of anhydrous pyridine.
-
Add 100 µL of the silylating agent.
-
Heat the mixture at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
-
Data Analysis:
-
The retention time of the derivatized 1,3-diheptadecanoyl glycerol will be characteristic.
-
The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns, including the loss of the silyl group and the fatty acid chains.
-
Biological Activity and Signaling Pathways
Diacylglycerols are pivotal second messengers that are rapidly generated at the plasma membrane in response to extracellular stimuli.[2][8] Their primary role is the activation of a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][9]
Activation of Protein Kinase C (PKC)
The activation of conventional and novel PKC isoforms is a cornerstone of DAG signaling.[8] Upon binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[8]
While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms.[9] Novel PKC isoforms are calcium-independent but still require DAG for their activation.[8] Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.[10][11]
Role in Insulin Signaling
Diacylglycerol signaling has been implicated in the regulation of insulin secretion and the development of insulin resistance. In pancreatic β-cells, DAG is involved in the signaling cascade that leads to insulin exocytosis.[10] However, chronic elevation of intracellular DAG levels in skeletal muscle and liver, often associated with obesity, can lead to the activation of certain PKC isoforms (e.g., PKCθ) that interfere with the insulin signaling pathway.[12] This interference can occur through the inhibitory phosphorylation of insulin receptor substrate (IRS) proteins, thereby contributing to insulin resistance.[12]
Experimental Workflow for Studying DAG-Mediated Signaling
A typical workflow to investigate the effects of 1,3-diheptadecanoyl glycerol on a specific cellular pathway is outlined below.
Conclusion
1,3-Diheptadecanoyl glycerol is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its ability to modulate the activity of key signaling proteins like PKC makes it a relevant molecule for investigations into metabolic disorders, cancer biology, and immunology. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, analysis, and application of 1,3-diheptadecanoyl glycerol in a research setting. Further studies are warranted to fully elucidate the specific roles of diacylglycerols with distinct fatty acid compositions in fine-tuning cellular signaling networks.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol | MDPI [mdpi.com]
- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacylglycerol pathway | PPTX [slideshare.net]
- 12. pnas.org [pnas.org]
